molecular formula C7H5BrF3NS B567713 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine CAS No. 1226808-64-5

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine

Cat. No.: B567713
CAS No.: 1226808-64-5
M. Wt: 272.083
InChI Key: PGEREEIUJMZQTJ-UHFFFAOYSA-N
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Description

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (3-BTMP) is a novel synthetic molecule with a wide range of potential applications in scientific research. It is a heterocyclic compound containing a bromine atom and a trifluoromethyl group in its structure. 3-BTMP is primarily used as a building block for the synthesis of various compounds, and it is also used as a starting material for the synthesis of other compounds. 3-BTMP has been studied extensively for its ability to interact with a variety of biological systems, and it has been found to possess a number of interesting biochemical and physiological effects.

Scientific Research Applications

Spectroscopic and Density Functional Theory Studies

Research on 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine and its related compounds has been extensive, focusing on various scientific applications, notably in spectroscopy, optical properties, and antimicrobial activities. H. Vural and M. Kara (2017) conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to the chemical , using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study also explored the compound's non-linear optical (NLO) properties and its antimicrobial activities, showcasing its potential in scientific research applications beyond mere chemical synthesis (Vural & Kara, 2017).

Synthesis and Chemical Reactions

V. K. Zav’yalova, A. Zubarev, and A. M. Shestopalov (2009) explored the synthesis and reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine, demonstrating its versatility in chemical reactions, including bromination and the synthesis of heterocyclic compounds. Their work provides insight into the compound's reactivity and potential applications in synthesizing novel chemical entities (Zav’yalova, Zubarev, & Shestopalov, 2009).

Advanced Organic Synthesis

A. Begouin, D. Peixoto, and M. Queiroz (2013) developed a methodology for synthesizing 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines from bromo(methylthio)pyridines. Their approach emphasizes the compound's role as a key precursor in synthesizing complex heterocyclic structures, underlining its significance in advanced organic synthesis and pharmaceutical research (Begouin, Peixoto, & Queiroz, 2013).

Quantum Mechanical Investigations

Gulraiz Ahmad et al. (2017) reported on the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including this compound. Their study combines synthetic chemistry with quantum mechanical investigations, highlighting the compound's potential in developing new materials and studying their electronic properties (Ahmad et al., 2017).

Mechanism of Action

The mechanism of action of “3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine” is not known due to the limited information available .

Properties

IUPAC Name

3-bromo-2-methylsulfanyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NS/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEREEIUJMZQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682440
Record name 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-64-5
Record name 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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